Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a carbamoyl group attached to a brominated methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Brominated Methylphenyl Intermediate: This step involves the bromination of 4-methylphenyl using a brominating agent such as N-bromosuccinimide (NBS) under radical conditions.
Carbamoylation: The brominated intermediate is then reacted with an appropriate carbamoyl chloride to form the carbamoyl derivative.
Piperazine Coupling: The carbamoyl derivative is coupled with piperazine under basic conditions to form the piperazine derivative.
Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carbamoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, particularly at the piperazine ring or the carbamoyl group.
Hydrolysis Products: The corresponding carboxylic acid and piperazine derivatives.
Scientific Research Applications
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperazine core.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It can serve as a probe in biological studies to investigate the role of piperazine derivatives in various biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurological pathways.
Pathways Involved: It may modulate the activity of GABAergic or dopaminergic pathways, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{2-[(3-chloro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Ethyl 4-{2-[(3-fluoro-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
- Ethyl 4-{2-[(3-iodo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate
Uniqueness
Ethyl 4-{2-[(3-bromo-4-methylphenyl)carbamoyl]ethyl}piperazine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs .
Properties
Molecular Formula |
C17H24BrN3O3 |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
ethyl 4-[3-(3-bromo-4-methylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-5-4-13(2)15(18)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22) |
InChI Key |
XSLXZBFFCBQGNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.